
(3,4-Dimethoxy-5-(methylselanyl)phenyl)(3-hydroxy-4-methoxyphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,4-Dimethoxy-5-(methylselanyl)phenyl)(3-hydroxy-4-methoxyphenyl)methanone is an organic compound with the molecular formula C17H18O5Se
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dimethoxy-5-(methylselanyl)phenyl)(3-hydroxy-4-methoxyphenyl)methanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dimethoxybenzaldehyde and 3-hydroxy-4-methoxybenzaldehyde.
Formation of Intermediate:
Final Product: The final product is obtained by combining the intermediate with the desired functional groups under specific reaction conditions, such as controlled temperature and pH.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chromatography and recrystallization are often employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
(3,4-Dimethoxy-5-(methylselanyl)phenyl)(3-hydroxy-4-methoxyphenyl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxy and hydroxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are often employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
(3,4-Dimethoxy-5-(methylselanyl)phenyl)(3-hydroxy-4-methoxyphenyl)methanone has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of (3,4-Dimethoxy-5-(methylselanyl)phenyl)(3-hydroxy-4-methoxyphenyl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction.
Scavenging Free Radicals: Acting as an antioxidant to neutralize free radicals and reduce oxidative stress.
Comparación Con Compuestos Similares
Similar Compounds
(3,4-Dimethoxyphenyl)(3-hydroxy-4-methoxyphenyl)methanone: Lacks the methylselanyl group, which may result in different chemical and biological properties.
(3,4-Dimethoxy-5-(methylthio)phenyl)(3-hydroxy-4-methoxyphenyl)methanone:
Uniqueness
The presence of the methylselanyl group in (3,4-Dimethoxy-5-(methylselanyl)phenyl)(3-hydroxy-4-methoxyphenyl)methanone distinguishes it from similar compounds, potentially enhancing its biological activity and making it a valuable compound for further research.
Propiedades
Fórmula molecular |
C17H18O5Se |
|---|---|
Peso molecular |
381.3 g/mol |
Nombre IUPAC |
(3,4-dimethoxy-5-methylselanylphenyl)-(3-hydroxy-4-methoxyphenyl)methanone |
InChI |
InChI=1S/C17H18O5Se/c1-20-13-6-5-10(7-12(13)18)16(19)11-8-14(21-2)17(22-3)15(9-11)23-4/h5-9,18H,1-4H3 |
Clave InChI |
VNVMNVZIPULNKL-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C(=O)C2=CC(=C(C(=C2)[Se]C)OC)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


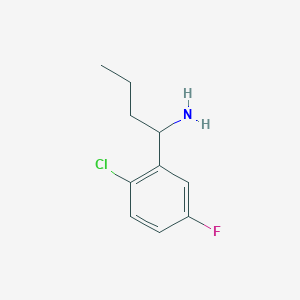
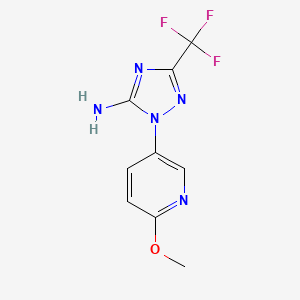
![6-(tert-Butylsulfonyl)-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B13054960.png)
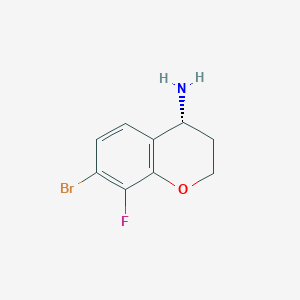

![3-[(2-Phenylquinolin-4-yl)carbonyl]-1-vinylpyrrolidin-2-one](/img/structure/B13054978.png)
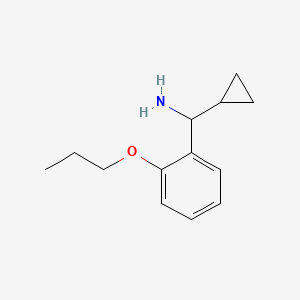
![7-Fluoro-4-(hydroxymethyl)-5-azaspiro[2.4]heptan-6-one](/img/structure/B13054984.png)
![(3R)-3-Amino-3-[2-chloro-5-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13054985.png)
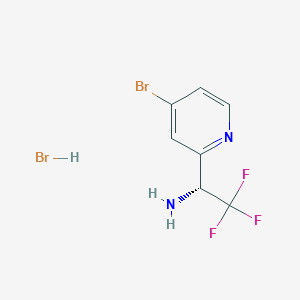

![cis-Octahydro-1H-cyclopenta[C]pyridine hcl](/img/structure/B13055019.png)
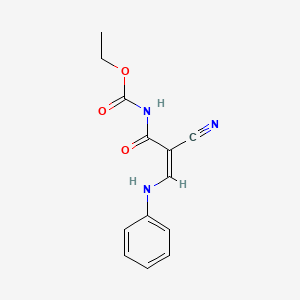
![3-chloro-2-{2-[(1E,3E)-2-(4-chlorobenzenesulfonyl)-3-{[(2,6-dichlorophenyl)methoxy]imino}prop-1-en-1-yl]hydrazin-1-yl}-5-(trifluoromethyl)pyridine](/img/structure/B13055027.png)
